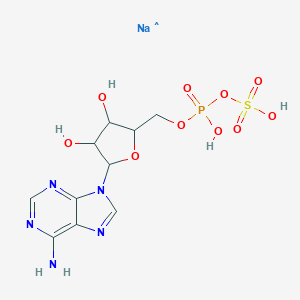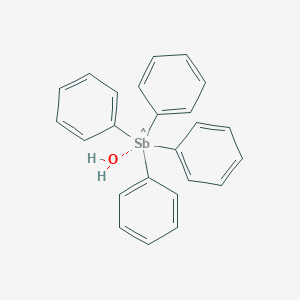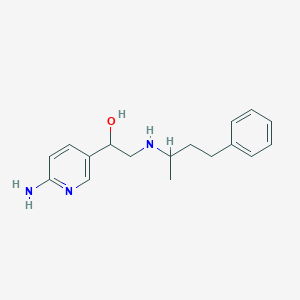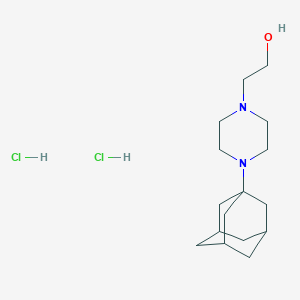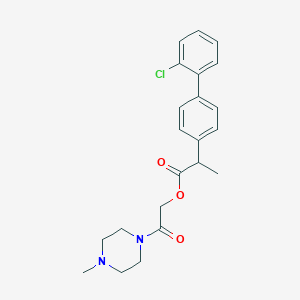![molecular formula C7H7N3 B012070 5-Methylimidazo[5,4-c]pyridine CAS No. 105942-37-8](/img/structure/B12070.png)
5-Methylimidazo[5,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylimidazo[5,4-c]pyridine (5-MeIP) is a heterocyclic aromatic amine that is commonly found in cooked meat products, such as grilled or fried meat. It is known to be a potent mutagen and carcinogen, and has been linked to the development of various types of cancer, including colon, prostate, and breast cancer. In recent years, there has been growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of 5-MeIP, as well as its potential applications in scientific research.
作用機序
The mechanism of action of 5-Methylimidazo[5,4-c]pyridine involves the formation of reactive metabolites, which can bind to DNA and cause mutations. Specifically, 5-Methylimidazo[5,4-c]pyridine is metabolized by cytochrome P450 enzymes in the liver to form N-hydroxy-5-methylimidazo[5,4-c]pyridine (N-OH-5-Methylimidazo[5,4-c]pyridine), which can be further converted to various reactive intermediates, such as nitrenium ions and carbonium ions. These reactive metabolites can react with the nitrogen atoms in DNA bases, leading to the formation of DNA adducts and strand breaks.
生化学的および生理学的効果
In addition to its mutagenic and carcinogenic effects, 5-Methylimidazo[5,4-c]pyridine has been shown to have various biochemical and physiological effects. For example, it has been reported to induce oxidative stress and inflammation in human colon cells, as well as alter the expression of genes involved in cell cycle regulation and apoptosis. Moreover, 5-Methylimidazo[5,4-c]pyridine has been shown to affect the metabolism of other compounds, such as caffeine and theophylline, by inhibiting the activity of cytochrome P450 enzymes.
実験室実験の利点と制限
One of the main advantages of using 5-Methylimidazo[5,4-c]pyridine in lab experiments is its high potency as a mutagen and carcinogen. This allows researchers to study the effects of DNA damage and mutations in a relatively short period of time. Moreover, 5-Methylimidazo[5,4-c]pyridine is relatively easy and inexpensive to synthesize, making it a convenient model compound for studying the mechanisms of action of heterocyclic aromatic amines. However, one of the main limitations of using 5-Methylimidazo[5,4-c]pyridine is its potential toxicity, which can pose a risk to researchers working with the compound. Moreover, the mutagenic and carcinogenic effects of 5-Methylimidazo[5,4-c]pyridine may not accurately reflect the effects of other heterocyclic aromatic amines found in food.
将来の方向性
There are several future directions for research on 5-Methylimidazo[5,4-c]pyridine and other heterocyclic aromatic amines. One area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Another area of interest is the identification of new DNA adducts and mutations induced by 5-Methylimidazo[5,4-c]pyridine, as well as the development of new methods for detecting and quantifying these biomarkers. Moreover, there is a need for more research on the potential health effects of long-term exposure to low levels of 5-Methylimidazo[5,4-c]pyridine and other heterocyclic aromatic amines found in food. Finally, there is a need for more research on the potential preventive and therapeutic strategies for reducing the risk of cancer associated with exposure to 5-Methylimidazo[5,4-c]pyridine and other heterocyclic aromatic amines.
合成法
The synthesis of 5-Methylimidazo[5,4-c]pyridine involves the reaction of 2-amino-3-methylpyridine with formaldehyde and acetaldehyde, followed by cyclization and dehydration. This process can be carried out using various methods, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis. The yield and purity of the final product can be optimized by adjusting the reaction conditions, such as the temperature, pressure, and solvent.
科学的研究の応用
5-Methylimidazo[5,4-c]pyridine has been widely used in scientific research as a model compound for studying the mutagenic and carcinogenic effects of heterocyclic aromatic amines. It has been shown to induce DNA damage and mutations in various cell types, including human colon cells and rat liver cells. Moreover, 5-Methylimidazo[5,4-c]pyridine has been used as a positive control in Ames tests, which are commonly used to evaluate the mutagenicity of chemical compounds.
特性
CAS番号 |
105942-37-8 |
|---|---|
製品名 |
5-Methylimidazo[5,4-c]pyridine |
分子式 |
C7H7N3 |
分子量 |
133.15 g/mol |
IUPAC名 |
5-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-10-3-2-6-7(4-10)9-5-8-6/h2-5H,1H3 |
InChIキー |
OLLVRSDJSNWLTI-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=NC=NC2=C1 |
正規SMILES |
CN1C=CC2=NC=NC2=C1 |
同義語 |
5H-Imidazo[4,5-c]pyridine,5-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




